molecular formula C3H4Cl4 B154969 1,1,3,3-Tetrachloropropane CAS No. 1653-17-4

1,1,3,3-Tetrachloropropane

Cat. No. B154969
CAS RN: 1653-17-4
M. Wt: 181.9 g/mol
InChI Key: AHAFJAUUVOYKFU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloropropane (TCP) is a synthetic chemical compound that has been widely used as a solvent, degreaser, and cleaning agent. It is a highly toxic and persistent environmental contaminant that poses a serious threat to human health and the environment. TCP is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and has been linked to various adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.

Mechanism Of Action

1,1,3,3-Tetrachloropropane is a potent alkylating agent that reacts with cellular macromolecules such as DNA, proteins, and lipids, leading to cellular damage and dysfunction. 1,1,3,3-Tetrachloropropane is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules and cause oxidative stress and inflammation.

Biochemical And Physiological Effects

1,1,3,3-Tetrachloropropane exposure has been associated with a wide range of adverse health effects in humans and animals. Chronic exposure to 1,1,3,3-Tetrachloropropane has been linked to liver and kidney damage, immune system dysfunction, and reproductive and developmental problems. 1,1,3,3-Tetrachloropropane has also been shown to induce DNA damage, mutations, and chromosomal aberrations, which can lead to cancer.

Advantages And Limitations For Lab Experiments

1,1,3,3-Tetrachloropropane is a useful tool for studying the toxicity and biotransformation of chlorinated solvents in the environment. Its high toxicity and persistence make it a suitable model compound for assessing the environmental risks of other chlorinated compounds. However, the use of 1,1,3,3-Tetrachloropropane in lab experiments is limited by its high toxicity and potential for environmental contamination.

Future Directions

Further research is needed to understand the mechanisms of 1,1,3,3-Tetrachloropropane toxicity and the environmental fate of the compound. The development of new analytical methods for detecting and quantifying 1,1,3,3-Tetrachloropropane in environmental samples will also be important for assessing the risks of 1,1,3,3-Tetrachloropropane contamination. Additionally, studies focusing on the development of new remediation technologies for 1,1,3,3-Tetrachloropropane-contaminated sites will be crucial for protecting human health and the environment.

Synthesis Methods

1,1,3,3-Tetrachloropropane is synthesized by the reaction of 1,3-butadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of 1,1,3,3-Tetrachloropropane and other chlorinated compounds, which are then separated and purified by distillation.

Scientific Research Applications

1,1,3,3-Tetrachloropropane has been extensively studied for its toxicological properties and environmental fate. It has been used as a model compound to investigate the mechanisms of toxicity and the biotransformation of chlorinated solvents in the environment. 1,1,3,3-Tetrachloropropane is also used as a reference standard in analytical chemistry for detecting and quantifying chlorinated compounds in environmental samples.

properties

CAS RN

1653-17-4

Product Name

1,1,3,3-Tetrachloropropane

Molecular Formula

C3H4Cl4

Molecular Weight

181.9 g/mol

IUPAC Name

1,1,3,3-tetrachloropropane

InChI

InChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2

InChI Key

AHAFJAUUVOYKFU-UHFFFAOYSA-N

SMILES

C(C(Cl)Cl)C(Cl)Cl

Canonical SMILES

C(C(Cl)Cl)C(Cl)Cl

synonyms

1,1,3,3-Tetrachloropropane

Origin of Product

United States

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